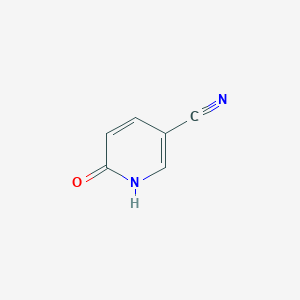![molecular formula C7H7BrMgS B3416864 Magnesium, bromo[2-(methylthio)phenyl]- CAS No. 99346-84-6](/img/structure/B3416864.png)
Magnesium, bromo[2-(methylthio)phenyl]-
Overview
Description
Magnesium, bromo[2-(methylthio)phenyl]- is a chemical compound with the molecular formula C7H7BrMgS. It is a Grignard reagent, which is commonly used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the synthesis of various organic molecules due to its reactivity and versatility.
Mechanism of Action
Target of Action
2-Thioanisolemagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . They are typically used as a nucleophile to attack the electrophilic carbon atom that is present within polar bonds .
Mode of Action
The mode of action of 2-Thioanisolemagnesium bromide involves the nucleophilic attack on electrophilic carbon centers, such as the carbon atom of a carbonyl group . The reaction with a carbonyl typically leads to the formation of a secondary or tertiary alcohol .
Biochemical Pathways
The specific biochemical pathways that 2-Thioanisolemagnesium bromide participates in can vary widely and depend on the nature of the substrate. It has been reported that this compound can be used in the oxidation of thioanisole . In this process, the silica-supported metal complex, [Mn 2 L (HL) (H 2 O) 4 ]/SiO 2, catalyzes the oxidation of thioanisole with H 2 O 2, to give the sulfoxide and sulfone .
Pharmacokinetics
As a Grignard reagent, 2-Thioanisolemagnesium bromide is typically used in a laboratory setting for chemical synthesis It’s important to note that Grignard reagents are generally sensitive to moisture and air, and they need to be handled under an inert atmosphere .
Result of Action
The result of the action of 2-Thioanisolemagnesium bromide is the formation of new carbon-carbon bonds . This allows for the synthesis of a wide range of organic compounds . In the case of thioanisole oxidation, the result is the formation of sulfoxide and sulfone .
Action Environment
The action of 2-Thioanisolemagnesium bromide is highly dependent on the environmental conditions. It is sensitive to moisture and air, and thus, must be handled under an inert atmosphere . The reaction conditions, such as temperature and solvent, can also significantly influence the outcome of its reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Magnesium, bromo[2-(methylthio)phenyl]- typically involves the reaction of 2-(methylthio)bromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction from being affected by moisture or oxygen. The general reaction scheme is as follows:
C7H7BrS+Mg→C7H7BrMgS
Industrial Production Methods
In an industrial setting, the production of Magnesium, bromo[2-(methylthio)phenyl]- follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is typically stirred continuously to ensure complete reaction of the starting materials.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo[2-(methylthio)phenyl]- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in an anhydrous solvent like THF.
Substitution Reactions: Often involves halogenated compounds and is carried out under inert conditions.
Coupling Reactions: Utilizes palladium or nickel catalysts and is performed under inert atmosphere.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From halogen-metal exchange reactions.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Magnesium, bromo[2-(methylthio)phenyl]- is used in various scientific research applications, including:
Organic Synthesis: As a Grignard reagent, it is used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceutical Research: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Employed in the preparation of novel materials with specific properties.
Catalysis: Acts as a precursor in the synthesis of catalysts used in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but lacks the methylthio group.
4-Methoxyphenylmagnesium Bromide: Contains a methoxy group instead of a methylthio group, leading to different reactivity and selectivity.
4-Fluorophenylmagnesium Bromide: Contains a fluorine atom, which affects its reactivity and applications.
Uniqueness
Magnesium, bromo[2-(methylthio)phenyl]- is unique due to the presence of the methylthio group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where the methylthio group can participate in further reactions or influence the outcome of the reaction.
Properties
IUPAC Name |
magnesium;methylsulfanylbenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7S.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPCWZNIMFLACN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=[C-]1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMgS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99346-84-6 | |
| Record name | 99346-84-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















